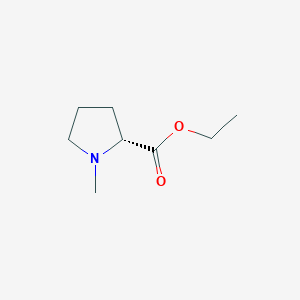
(3-Ethylcyclopentyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Ethylcyclopentyl)hydrazine is an organic compound with the chemical formula C7H16N2 It is a derivative of hydrazine, characterized by the presence of an ethyl group attached to a cyclopentyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethylcyclopentyl)hydrazine typically involves the reaction of an appropriate cyclopentyl derivative with hydrazine. One common method is the reaction of 3-ethylcyclopentanone with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
3-Ethylcyclopentanone+Hydrazine Hydrate→this compound
The reaction is usually carried out in an ethanol solvent, with the mixture being heated under reflux for several hours. The product is then isolated by distillation or crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation, recrystallization, and chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(3-Ethylcyclopentyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of azines or nitrogen oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydrazines or other nitrogen-containing compounds.
科学的研究の応用
(3-Ethylcyclopentyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of (3-Ethylcyclopentyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. The hydrazine group can form stable complexes with metal ions, which may be involved in its biological activity. Additionally, it can undergo redox reactions, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
Cyclopentylhydrazine: Lacks the ethyl group, making it less sterically hindered.
Ethylhydrazine: Lacks the cyclopentyl ring, making it more flexible.
Phenylhydrazine: Contains a phenyl group instead of a cyclopentyl ring, leading to different reactivity.
Uniqueness
(3-Ethylcyclopentyl)hydrazine is unique due to the presence of both an ethyl group and a cyclopentyl ring. This combination imparts specific steric and electronic properties, influencing its reactivity and potential applications. The compound’s structure allows for unique interactions with biological targets and industrial reagents, making it a valuable compound for research and development.
特性
CAS番号 |
634586-03-1 |
|---|---|
分子式 |
C7H16N2 |
分子量 |
128.22 g/mol |
IUPAC名 |
(3-ethylcyclopentyl)hydrazine |
InChI |
InChI=1S/C7H16N2/c1-2-6-3-4-7(5-6)9-8/h6-7,9H,2-5,8H2,1H3 |
InChIキー |
IFVNLAPSROETSS-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(C1)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



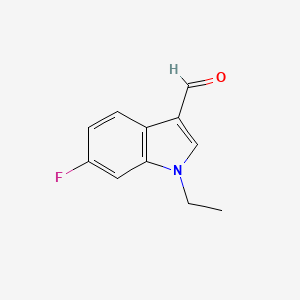
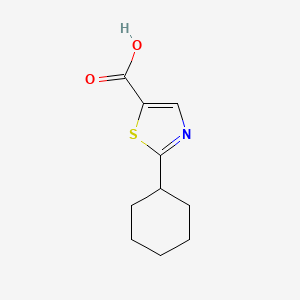
![Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B12436585.png)
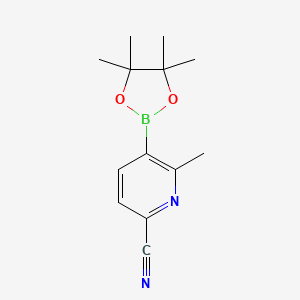
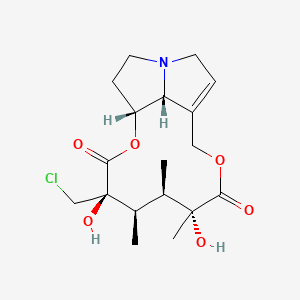
![(2S)-2-[(2S,3S,3aS,6R,7R,9bS)-2-hydroxy-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12436593.png)
![6-[2-(2,6-dichlorophenyl)ethenyl]-4,4-dimethyl-2-(methylthio)-1H-pyrimidine](/img/structure/B12436602.png)


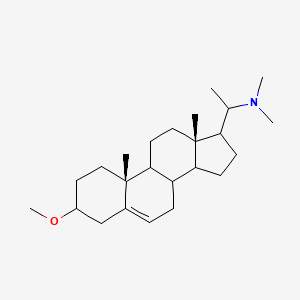

![(3S,9S,10R,13R,17R)-17-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12436621.png)
